![molecular formula C17H14Br2N2O2 B3836551 3,5-dibromo-2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide](/img/structure/B3836551.png)
3,5-dibromo-2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide
Overview
Description
3,5-dibromo-2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with bromine atoms, a hydroxy group, and a phenylbutenylideneamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide typically involves multiple steps:
Bromination: The starting material, 2-hydroxybenzamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide to introduce bromine atoms at the 3 and 5 positions.
Formation of the Schiff Base: The brominated intermediate reacts with 4-phenylbut-3-en-2-one in the presence of an acid catalyst to form the Schiff base, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The Schiff base can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
3,5-dibromo-2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and bromine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-2-hydroxybenzamide: Lacks the phenylbutenylideneamino group, making it less versatile.
2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide: Lacks the bromine atoms, which may affect its reactivity and applications.
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2N2O2/c1-11(7-8-12-5-3-2-4-6-12)20-21-17(23)14-9-13(18)10-15(19)16(14)22/h2-10,22H,1H3,(H,21,23)/b8-7+,20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXGXGIPOQABBW-SKRUYSPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C(=CC(=C1)Br)Br)O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=C(C(=CC(=C1)Br)Br)O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


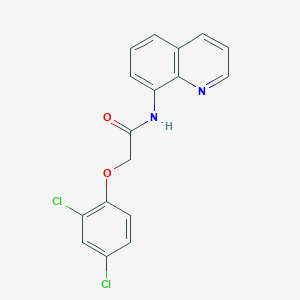
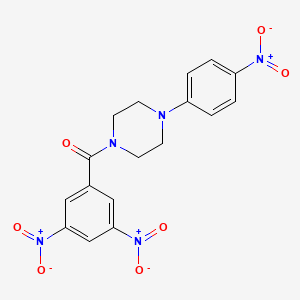

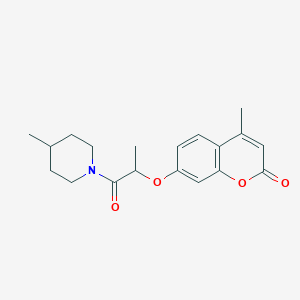
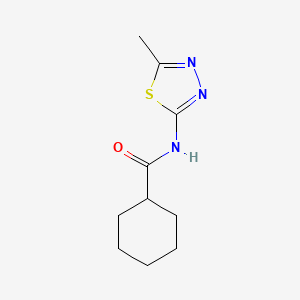
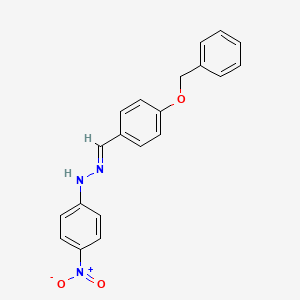
![({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836524.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]benzoic acid](/img/structure/B3836528.png)
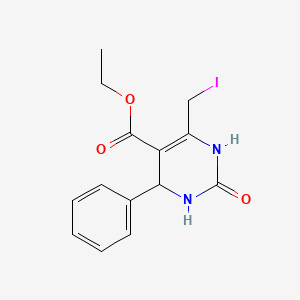


![N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B3836563.png)
![N'-[1-(4-biphenylyl)ethylidene]-3-bromobenzohydrazide](/img/structure/B3836564.png)
![N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2-nitroaniline](/img/structure/B3836570.png)
